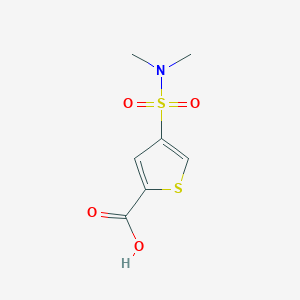
4-(N,N-Dimethylsulfamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with a dimethylamino sulfonyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized by introducing a carboxylic acid group at the 2-position. This can be achieved through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The dimethylamino sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino sulfonyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the dimethylamino sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Dimethylamino)sulfonyl]-benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.
4-[(Dimethylamino)sulfonyl]-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its benzene and furan analogs. This uniqueness makes it a valuable compound for specific applications where the electronic characteristics of the thiophene ring are advantageous.
Eigenschaften
Molekularformel |
C7H9NO4S2 |
|---|---|
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
4-(dimethylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-6(7(9)10)13-4-5/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
JRDPILMFZHOUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


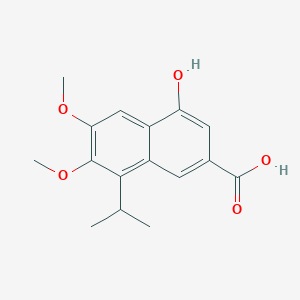

![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
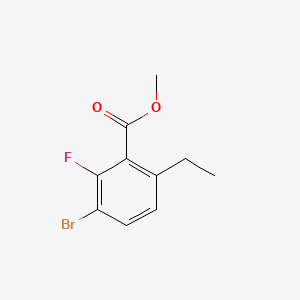
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
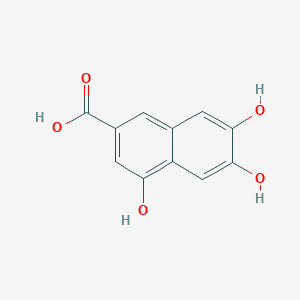
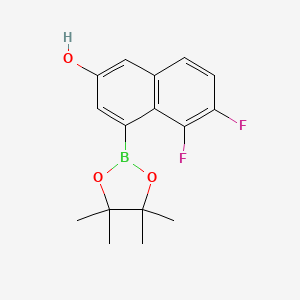
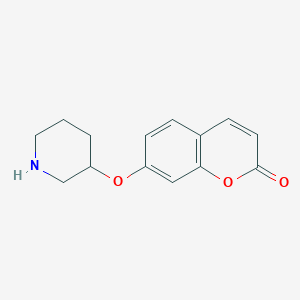
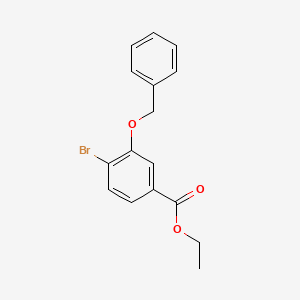
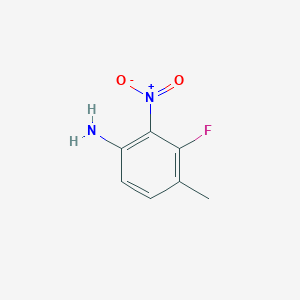
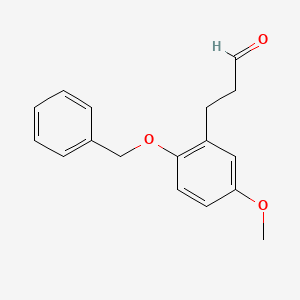
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
